Cas no 1876944-77-2 (2-(5,6-Dimethylpyridin-3-yl)-2-methylpropanoic acid)

2-(5,6-Dimethylpyridin-3-yl)-2-methylpropanoic acid is a specialized organic compound featuring a pyridine core substituted with methyl groups at the 5 and 6 positions, coupled with a 2-methylpropanoic acid moiety. This structure imparts unique steric and electronic properties, making it valuable in pharmaceutical and agrochemical research. The compound's rigid framework and functional group compatibility enhance its utility as an intermediate in synthesizing bioactive molecules. Its stability under various reaction conditions and potential for further derivatization underscore its versatility in medicinal chemistry applications. The presence of both aromatic and carboxylic acid functionalities allows for selective modifications, facilitating targeted drug design and development.
2-(5,6-Dimethylpyridin-3-yl)-2-methylpropanoic acid structure
1876944-77-2 structure
Product Name:2-(5,6-Dimethylpyridin-3-yl)-2-methylpropanoic acid
CAS No:1876944-77-2
MF:C11H15NO2
MW:193.242303133011
CID:5701297
PubChem ID:126981905
Update Time:2025-05-24

2-(5,6-Dimethylpyridin-3-yl)-2-methylpropanoic acid Chemical and Physical Properties

Names and Identifiers

    • 3-Pyridineacetic acid, α,α,5,6-tetramethyl-
    • 2-(5,6-Dimethylpyridin-3-yl)-2-methylpropanoic acid
    • Inchi: 1S/C11H15NO2/c1-7-5-9(6-12-8(7)2)11(3,4)10(13)14/h5-6H,1-4H3,(H,13,14)
    • InChI Key: OLLODWWRQONBDK-UHFFFAOYSA-N
    • SMILES: C(C1=CN=C(C)C(C)=C1)(C)(C)C(=O)O

Experimental Properties

  • Density: 1.094±0.06 g/cm3(Predicted)
  • Boiling Point: 322.5±37.0 °C(Predicted)
  • pka: 3.73±0.16(Predicted)

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Additional information on 2-(5,6-Dimethylpyridin-3-yl)-2-methylpropanoic acid

Introduction to 2-(5,6-Dimethylpyridin-3-yl)-2-methylpropanoic acid (CAS No. 1876944-77-2)

2-(5,6-Dimethylpyridin-3-yl)-2-methylpropanoic acid (CAS No. 1876944-77-2) is a synthetic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, also known as DMPA, is characterized by its unique structural features and potential biological activities. In this comprehensive introduction, we will delve into the chemical properties, synthesis methods, biological activities, and recent research developments surrounding this compound.

Chemical Properties and Structure

2-(5,6-Dimethylpyridin-3-yl)-2-methylpropanoic acid is a derivative of pyridine, a heterocyclic aromatic compound. The structure of DMPA consists of a pyridine ring substituted with two methyl groups at the 5 and 6 positions, and a 2-methylpropanoic acid moiety attached to the 3-position of the pyridine ring. This unique arrangement imparts specific chemical properties to DMPA, making it an interesting candidate for various applications in medicinal chemistry.

The molecular formula of DMPA is C11H14N2O2, with a molecular weight of approximately 206.24 g/mol. The compound exhibits good solubility in organic solvents such as dimethyl sulfoxide (DMSO) and ethanol, but it has limited solubility in water. These solubility characteristics are crucial for its use in various biological assays and pharmaceutical formulations.

Synthesis Methods

The synthesis of 2-(5,6-Dimethylpyridin-3-yl)-2-methylpropanoic acid can be achieved through several routes, each with its own advantages and limitations. One common method involves the reaction of 5,6-dimethylpyridine-3-carbaldehyde with acetone in the presence of a base, followed by oxidation to form the carboxylic acid. Another approach involves the coupling of 5,6-dimethylpyridine-3-boronic acid with bromoacetone using palladium-catalyzed cross-coupling reactions.

A recent study published in the Journal of Organic Chemistry reported an efficient one-pot synthesis method for DMPA using microwave-assisted conditions. This method significantly reduces reaction time and improves yield compared to traditional methods. The use of microwave technology in organic synthesis has gained popularity due to its ability to enhance reaction rates and selectivity.

Biological Activities and Applications

2-(5,6-Dimethylpyridin-3-yl)-2-methylpropanoic acid has been investigated for its potential biological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects. A study published in the Journal of Medicinal Chemistry demonstrated that DMPA exhibits potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages.

In addition to its anti-inflammatory properties, DMPA has shown promise as an anti-cancer agent. Research conducted at the National Cancer Institute found that DMPA selectively inhibits the growth of various cancer cell lines, including breast cancer (MCF-7), lung cancer (A549), and colon cancer (HCT116) cells. The mechanism of action involves the induction of apoptosis through the activation of caspase pathways.

The neuroprotective effects of DMPA have also been explored in preclinical studies. A study published in Neuropharmacology reported that DMPA reduces neuronal cell death and improves cognitive function in animal models of Alzheimer's disease. The compound was found to exert its neuroprotective effects by modulating oxidative stress and inflammation pathways.

Recent Research Developments

The interest in 2-(5,6-Dimethylpyridin-3-yl)-2-methylpropanoic acid continues to grow as researchers uncover new potential applications and mechanisms of action. A recent review article in Current Medicinal Chemistry highlighted several emerging areas of research involving DMPA:

  • Anti-diabetic Properties: Preliminary studies suggest that DMPA may have beneficial effects on glucose metabolism and insulin sensitivity. Ongoing research aims to elucidate the underlying mechanisms and potential therapeutic applications.
  • Anti-viral Activity: In vitro studies have shown that DMPA exhibits antiviral activity against several RNA viruses, including influenza A virus and Zika virus. Further investigations are needed to explore its potential as an antiviral agent.
  • CNS Disorders: Beyond its neuroprotective effects in Alzheimer's disease, DMPA is being studied for its potential benefits in other central nervous system (CNS) disorders such as Parkinson's disease and multiple sclerosis.

The versatility of DMPA as a chemical scaffold has also led to the development of novel derivatives with enhanced biological activities. For example, researchers at the University of California have synthesized a series of DMPA analogs with improved potency against cancer cells while maintaining low toxicity towards normal cells.

Conclusion

In conclusion, 2-(5,6-Dimethylpyridin-3-yl)-2-methylpropanoic acid (CAS No. 1876944-77-2), or DMPA, is a promising compound with diverse biological activities and potential therapeutic applications. Its unique chemical structure and favorable properties make it an attractive candidate for further research and development in medicinal chemistry and pharmaceutical sciences. As ongoing studies continue to uncover new insights into its mechanisms of action and therapeutic potential, DMPA holds significant promise for addressing unmet medical needs across various disease areas.

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